Cyclopentadecanonoxim

Übersicht

Beschreibung

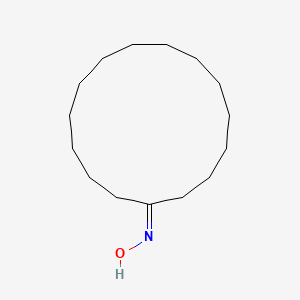

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group .

Synthesis Analysis

A novel synthesis method of cyclopentadecanone and cyclopentadecanolide from vegetable oil has been reported . The synthesis yields of cyclopentadecanone and cyclopentadecanolide were 38.5% and 63.0%, respectively . The effect of different ester groups on the cyclization of α,ω-difatty acid alkyl ester in cyclopentadecanone synthesis, and the effect of catalysts on the cyclization of ω-hydroxycarboxylic acid triglyceride in cyclopentadecanolide synthesis were investigated .

Molecular Structure Analysis

Cyclopentadecanone Oxime contains a total of 46 bonds, including 17 non-H bonds, 1 multiple bond, 1 double bond, 1 aliphatic oxime, and 1 hydroxyl group . The optimized structure of Cyclopentadecanone Oxime was subjected to a molecular docking study .

Chemical Reactions Analysis

Oximes, including Cyclopentadecanone Oxime, are known for their versatile roles in chemical reactions . The oxime ligation is a useful bioorthogonal reaction between a nucleophilic aminooxy group and an electrophilic carbonyl group . The reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates .

Physical And Chemical Properties Analysis

Cyclopentadecanone Oxime is a chemical compound with the molecular formula C15H29NO . It contains a total of 46 atoms; 29 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Wissenschaftliche Forschungsanwendungen

Cyclopentadecanonoxim: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Forschung zur Antidepressiva-Aktivität: this compound hat in der pharmazeutischen Forschung, insbesondere in Studien zur antidepressiven Aktivität, Potenzial gezeigt. Es wurde auf seine Bindungsaffinität gegenüber humaner Monoaminoxidase A, einem Enzymziel für Antidepressiva, untersucht .

Chemische Synthese von Isoxazolinen: Im Bereich der chemischen Synthese kann this compound als Zwischenprodukt bei der Herstellung von Isoxazolinen eine Rolle spielen, die zur Herstellung verschiedener organischer Moleküle für die chemische und lebenswissenschaftliche Industrie verwendet werden .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Recent works have revealed that new oxime compounds, including Cyclopentadecanone Oxime, can demonstrate such functions and thus are considered to be potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against OP poisoning .

Eigenschaften

IUPAC Name |

N-cyclopentadecylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29NO/c17-16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h17H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMLVMHHSQXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCCCCCC(=NO)CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338916 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34341-05-4 | |

| Record name | Cyclopentadecanone Oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

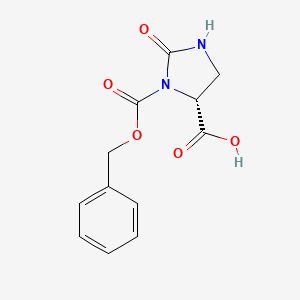

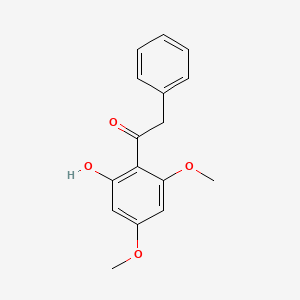

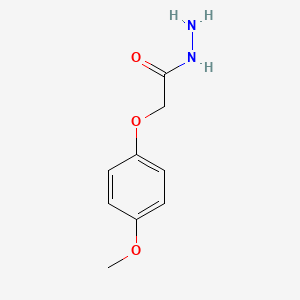

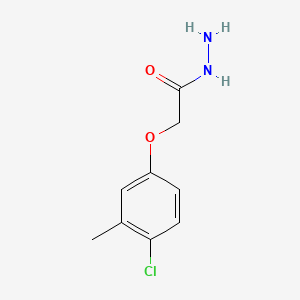

Feasible Synthetic Routes

Q & A

Q1: How does cyclopentadecanone oxime interact with its targets to potentially alleviate depression?

A1: While the exact mechanism is yet to be fully elucidated, computational studies suggest that cyclopentadecanone oxime might exert its antidepressant effect by binding to monoamine oxidase and serotonin receptors []. Monoamine oxidase is an enzyme responsible for breaking down neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of this enzyme leads to increased levels of these neurotransmitters in the brain, which is a common mechanism of action for many antidepressant drugs. Similarly, binding to serotonin receptors can modulate serotonergic signaling, contributing to the potential antidepressant effect. Further experimental validation is needed to confirm these interactions and determine the specific subtypes of receptors involved.

Q2: What is the structural characterization of cyclopentadecanone oxime?

A2: The research paper primarily focuses on the compound's potential biological activity and computational analysis. While it confirms the presence of cyclopentadecanone oxime within the Cycas pectinata extract through GC-MS analysis, it doesn't provide specific details regarding the compound's molecular formula, weight, or spectroscopic data []. Further research focusing on isolation and characterization of this compound is needed to provide this information.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)